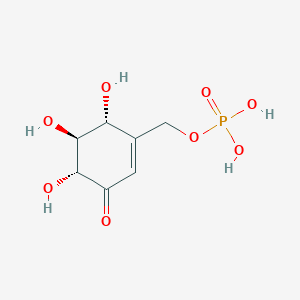

Valienone 7-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11O8P |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/t5-,6+,7+/m1/s1 |

InChI Key |

OIBXQBFLSXHTEZ-VQVTYTSYSA-N |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O |

Canonical SMILES |

C1=C(C(C(C(C1=O)O)O)O)COP(=O)(O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Valienone 7 Phosphate

Origin from Primary Metabolism: D-Sedoheptulose 7-Phosphate

The biosynthetic journey to valienone (B1250258) 7-phosphate begins with a key metabolite from central carbon metabolism, D-sedoheptulose 7-phosphate.

Role of Pentose (B10789219) Phosphate (B84403) Pathway Intermediates

D-Sedoheptulose 7-phosphate (SH7P) is a seven-carbon sugar phosphate that serves as an intermediate in the pentose phosphate pathway (PPP). nih.govwikipedia.org The PPP is a fundamental metabolic route in most organisms, running parallel to glycolysis and generating essential precursors for nucleotide biosynthesis and NADPH for reductive reactions. nih.gov SH7P's role extends beyond primary metabolism, as it is the direct precursor for the C7-cyclitol core structure found in a wide range of secondary metabolites, including valienone. nih.govacs.orgmedchemexpress.com

Initial Cyclization by Sedoheptulose (B1238255) 7-Phosphate Cyclases (e.g., ValA/EEVS, EVS)

The first committed step in this biosynthetic pathway is the intramolecular cyclization of the linear SH7P molecule. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs), which are homologous to 3-dehydroquinate (B1236863) synthase (DHQS) from the shikimate pathway. nih.govresearchgate.net

In the validamycin A pathway, the key enzyme is ValA, a 2-epi-5-epi-valiolone (B1265091) synthase (EEVS). nih.govacs.org ValA, requiring NAD+ and a metal cofactor (typically Co2+ or Zn2+), converts SH7P into 2-epi-5-epi-valiolone. researchgate.netnih.govnih.gov This cyclization establishes the fundamental carbocyclic ring structure. smolecule.com Other related enzymes, such as 2-epi-valiolone synthase (EVS), catalyze the formation of different stereoisomers from the same SH7P substrate in other organisms, highlighting the catalytic diversity within this enzyme family. acs.orgnih.govacs.org

Pathways Leading to Valienone 7-Phosphate in Specific Microorganisms

The transformation of the initial cyclitol product into valienone 7-phosphate is exemplified by the well-studied validamycin A biosynthetic pathway in Streptomyces hygroscopicus. researchgate.netacs.org

Validamycin A Biosynthesis in Streptomyces hygroscopicus

In Streptomyces hygroscopicus 5008, the producer of validamycin A, the pathway from 2-epi-5-epi-valiolone to valienone involves a sequence of epimerization and dehydration reactions before the final phosphorylation step. sjtu.edu.cnnih.gov

Following its synthesis by ValA, 2-epi-5-epi-valiolone undergoes an epimerization at the C-2 position. nih.gov This reaction is catalyzed by the enzyme ValD, a 2-epi-5-epi-valiolone epimerase. nih.govnih.gov The action of ValD converts 2-epi-5-epi-valiolone into its stereoisomer, 5-epi-valiolone (B1265255), which is the necessary substrate for the subsequent dehydration step. nih.govvulcanchem.com

The next step is the dehydration of 5-epi-valiolone to create the unsaturated cyclitol, valienone. tandfonline.comsjtu.edu.cn This reaction, catalyzed by the dehydratase ValK, involves the removal of a water molecule from C-5 and C-6 of 5-epi-valiolone. researchgate.netvulcanchem.com The resulting product, valienone, is a key branch-point intermediate in the pathway. sjtu.edu.cncore.ac.uk

The final step to produce the title compound is the phosphorylation of valienone. The enzyme ValC, a C7-cyclitol kinase, specifically catalyzes the ATP-dependent phosphorylation of valienone at the C-7 position to yield valienone 7-phosphate. tandfonline.comnih.govresearchgate.net This phosphorylated intermediate is then channeled into the downstream pathways for the assembly of validamycin A. tandfonline.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Valienone 7-Phosphate

| Enzyme | Gene | Organism Example | Function | Substrate | Product |

| 2-epi-5-epi-valiolone synthase | valA | Streptomyces hygroscopicus | Cyclization | D-Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone |

| 2-epi-5-epi-valiolone 2-epimerase | valD | Streptomyces hygroscopicus | Epimerization | 2-epi-5-epi-valiolone | 5-epi-valiolone |

| 5-epi-valiolone dehydratase | valK | Streptomyces hygroscopicus | Dehydration | 5-epi-valiolone | Valienone |

| C7-cyclitol kinase | valC | Streptomyces hygroscopicus | Phosphorylation | Valienone | Valienone 7-phosphate |

ATP-Dependent Phosphorylation of Valienone to Valienone 7-Phosphate (ValC-catalyzed)

In the validamycin A biosynthetic pathway in Streptomyces hygroscopicus, the enzyme ValC plays a crucial role. tandfonline.comtandfonline.comnih.gov ValC is a C7-cyclitol kinase that catalyzes the ATP-dependent phosphorylation of valienone at the 7-hydroxyl group to produce valienone 7-phosphate. nih.govmdpi.comresearchgate.net This enzymatic reaction is highly specific; ValC can also phosphorylate validone (B1261251) but does not act on 2-epi-5-epi-valiolone or 5-epi-valiolone. nih.govebi.ac.uk The substrate specificity of ValC is a key distinguishing feature from the kinase AcbM found in the acarbose (B1664774) pathway, which phosphorylates 2-epi-5-epi-valiolone. nih.govnih.gov The inactivation of the valC gene in S. hygroscopicus abolishes validamycin A production, confirming its essential role in the pathway. nih.govebi.ac.uk

Acarbose Biosynthesis in Actinoplanes sp.

The biosynthesis of acarbose in Actinoplanes sp. SE50/110 follows a distinct route to an intermediate that ultimately leads to valienone 7-phosphate. nih.govcore.ac.uk

The initial precursor for the cyclitol moiety of acarbose is 2-epi-5-epi-valiolone, which is derived from sedoheptulose 7-phosphate. nih.govnih.govresearchgate.net The enzyme AcbM, an ATP-dependent kinase, specifically phosphorylates 2-epi-5-epi-valiolone at the C-7 position to yield 2-epi-5-epi-valiolone 7-phosphate. mdpi.comnih.govexpasy.org This phosphorylation is a critical activation step for subsequent modifications in the acarbose biosynthetic pathway. ebi.ac.uknih.gov

Following the phosphorylation by AcbM, the intermediate 2-epi-5-epi-valiolone 7-phosphate undergoes epimerization at C-2, a reaction catalyzed by the enzyme AcbO, to form 5-epi-valiolone 7-phosphate. nih.govuniprot.orgexpasy.org Subsequently, it is proposed that the cyclitol dehydrogenase AcbL catalyzes the dehydration at C-5 and C-6 of 5-epi-valiolone 7-phosphate to produce valienone 7-phosphate. researchgate.netmdpi.comnih.gov This step marks the formation of the key valienone core structure within the acarbose pathway.

Pyralomicin Biosynthesis and Pathways to Valienone 7-Phosphate Formation

The biosynthesis of pyralomicin, an antibiotic produced by Nonomuraea spiralis, also involves 2-epi-5-epi-valiolone as a key precursor. nih.govresearchgate.net Feeding experiments have shown that 2-epi-5-epi-valiolone is incorporated into pyralomicin 1a. researchgate.net This suggests that the pathway to the cyclitol moiety of pyralomicin likely mirrors the early steps of acarbose biosynthesis. nih.gov It is proposed that 2-epi-5-epi-valiolone is first phosphorylated to its 7-phosphate derivative, which then undergoes further transformations, including epimerization and dehydration, to form valienone 7-phosphate. nih.gov

Alternative Biosynthetic Routes to Valienone 7-Phosphate (e.g., in Actinosynnema mirum)

Actinosynnema mirum presents an alternative pathway for the formation of valienone 7-phosphate. nih.govnih.gov In this organism, the biosynthesis initiates with the cyclization of sedoheptulose 7-phosphate to 2-epi-valiolone, a reaction catalyzed by 2-epi-valiolone synthase (EVS). nih.govacs.org This is a notable deviation from the formation of 2-epi-5-epi-valiolone seen in the acarbose and validamycin pathways. nih.gov Following this, a bifunctional enzyme with kinase and epimerase domains is thought to be involved in the subsequent phosphorylation and epimerization steps leading to valienone 7-phosphate. nih.gov This discovery in A. mirum highlights the diversity of enzymatic strategies employed in nature to synthesize this important intermediate. nih.govnih.gov

Comparative Analysis of Biosynthetic Pathway Divergence and Convergent Strategies

The biosynthetic pathways leading to valienone 7-phosphate exhibit both divergent and convergent strategies. The divergence is evident in the initial steps and the nature of the unphosphorylated precursors. For instance, the validamycin pathway proceeds through the unphosphorylated intermediate valienone before phosphorylation by ValC, while the acarbose pathway involves the phosphorylation of 2-epi-5-epi-valiolone by AcbM as an early step. nih.govnih.gov

The substrate specificities of the kinases ValC and AcbM are a primary reason for this divergence. nih.govnih.gov ValC specifically recognizes valienone, whereas AcbM acts on 2-epi-5-epi-valiolone. nih.govmdpi.com This enzymatic discretion dictates the sequence of reactions in each pathway.

Conversely, these distinct pathways converge at the formation of valienone 7-phosphate. This intermediate serves as a common branching point for the synthesis of the valienamine (B15573) moiety found in both acarbose and validamycin A. nih.govresearchgate.net The existence of these varied routes to a single, crucial intermediate underscores the evolutionary adaptability of microorganisms in producing complex secondary metabolites. nih.gov The discovery of the unique pathway in Actinosynnema mirum, which starts with 2-epi-valiolone, further emphasizes this metabolic plasticity. nih.govacs.org

Table 1: Key Enzymes and Intermediates in Valienone 7-Phosphate Biosynthesis

| Pathway | Organism | Key Enzyme(s) | Precursor(s) | Intermediate(s) | Product |

|---|---|---|---|---|---|

| Validamycin | Streptomyces hygroscopicus | ValC | Valienone, ATP | - | Valienone 7-phosphate |

| Acarbose | Actinoplanes sp. | AcbM, AcbO, AcbL | 2-epi-5-epi-valiolone, ATP | 2-epi-5-epi-valiolone 7-phosphate, 5-epi-valiolone 7-phosphate | Valienone 7-phosphate |

| Pyralomicin | Nonomuraea spiralis | (Proposed) Kinase, Epimerase, Dehydratase | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone 7-phosphate | Valienone 7-phosphate |

| Alternative | Actinosynnema mirum | 2-epi-valiolone synthase (EVS), Bifunctional kinase/epimerase | Sedoheptulose 7-phosphate | 2-epi-valiolone | Valienone 7-phosphate |

Mechanistic Differences in Phosphorylation and Downstream Processing

The biosynthesis of valienone 7-phosphate showcases interesting divergences in enzymatic strategies, particularly in the timing of phosphorylation and the subsequent processing steps. These differences are evident when comparing the biosynthetic pathways of acarbose and validamycin A, two natural products that both contain a C7N-aminocyclitol moiety derived from valienone 7-phosphate. nih.gov

In the biosynthesis of acarbose in Actinoplanes species, the initial cyclitol precursor, 2-epi-5-epi-valiolone, is first phosphorylated by a kinase, AcbM, to yield 2-epi-5-epi-valiolone 7-phosphate. nih.govnih.gov This phosphorylated intermediate is then further processed. nih.gov Specifically, the enzyme AcbO, a 2-epi-5-epi-valiolone 7-phosphate epimerase, converts it to 5-epi-valiolone 7-phosphate. nih.govnih.gov Subsequent dehydration is catalyzed by the cyclitol dehydrogenase AcbL to produce valienone 7-phosphate. researchgate.net

Conversely, the validamycin A biosynthetic pathway in Streptomyces hygroscopicus employs a different sequence. Here, 2-epi-5-epi-valiolone undergoes epimerization at C-2 by the enzyme ValD to form 5-epi-valiolone, which is then dehydrated by ValK to produce valienone. tandfonline.comresearchgate.net Only after the formation of valienone does phosphorylation occur. nih.govtandfonline.com The kinase ValC, a homolog of AcbM, catalyzes the ATP-dependent phosphorylation of valienone to generate valienone 7-phosphate. nih.govtandfonline.comresearchgate.net Notably, ValC can also phosphorylate the related compound validone, but it does not act on 2-epi-5-epi-valiolone or 5-epi-valiolone. nih.govnih.gov This substrate specificity of the kinase is a key factor dictating the divergence of these two pathways. nih.gov

Valienone 7-phosphate then serves as a crucial branch point in the validamycin A pathway, leading to the formation of both the valienamine and validamine (B1683471) moieties. nih.gov One branch involves the reduction of valienone 7-phosphate to valienol 7-phosphate by a putative ketoreductase, ValN. tandfonline.com The other branch involves a transamination reaction catalyzed by the putative aminotransferase ValM to produce valienamine 7-phosphate. tandfonline.com

A third, distinct route to valienone 7-phosphate has been identified in Actinosynnema mirum. nih.gov In this organism, the biosynthesis proceeds through 2-epi-valiolone, which is then phosphorylated to form valienone 7-phosphate. nih.gov

These variations in the timing of phosphorylation and the specificities of the involved enzymes highlight the modularity and evolutionary adaptability of biosynthetic pathways.

Table 1: Comparison of Biosynthetic Pathways to Valienone 7-Phosphate

| Feature | Acarbose Pathway (Actinoplanes sp.) | Validamycin A Pathway (S. hygroscopicus) | A. mirum Pathway |

|---|---|---|---|

| Initial Phosphorylation Substrate | 2-epi-5-epi-valiolone | Valienone | 2-epi-valiolone |

| Key Kinase | AcbM | ValC | Not specified |

| Order of Events | Phosphorylation → Epimerization → Dehydration | Epimerization → Dehydration → Phosphorylation | Phosphorylation of 2-epi-valiolone |

| Intermediate before Valienone 7-phosphate | 5-epi-valiolone 7-phosphate | Valienone | Not specified |

Evolution of C7-Cyclitol Biosynthetic Pathways

The enzymes involved in the biosynthesis of valienone 7-phosphate are part of a larger superfamily of sugar phosphate cyclases (SPCs). nih.govnih.gov These enzymes are homologous to 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids. nih.govacs.org The evolutionary history of these enzymes reveals a story of gene duplication, divergence, and horizontal gene transfer. nih.gov

The enzyme that catalyzes the first committed step in the biosynthesis of many C7N-aminocyclitols is 2-epi-5-epi-valiolone synthase (EEVS), which converts sedoheptulose 7-phosphate (SH7P), an intermediate of the pentose phosphate pathway, into 2-epi-5-epi-valiolone. tandfonline.comnih.gov Initially thought to be restricted to certain actinomycetes, genomic analyses have shown that EEVS is widely distributed in both prokaryotes and eukaryotes, including vertebrates. nih.gov

Another related SPC, desmethyl-4-deoxygadusol synthase (DDGS), is involved in the biosynthesis of mycosporine-like amino acid sunscreen compounds. nih.gov Both EEVS and DDGS are believed to have evolved from a common ancestor, likely through a gene duplication event followed by divergence. nih.gov The unequal distribution of these enzymes across different kingdoms of life suggests that their spread has been facilitated by multiple speciation and horizontal gene transfer events. nih.gov

Furthermore, another subset of DHQS-like proteins, known as 2-epi-valiolone synthases (EVS), has been identified. acs.org These enzymes also use SH7P as a substrate but produce 2-epi-valiolone, which serves as an alternative precursor for aminocyclitol biosynthesis in organisms like Actinosynnema mirum. acs.org

The catalytic divergence among these sugar phosphate cyclases—EEVS, EVS, and DDGS—highlights the evolutionary plasticity of this enzyme superfamily. tandfonline.com This diversity has given rise to a range of C7-cyclitol natural products with diverse biological activities. tandfonline.com The study of these evolutionary relationships provides valuable insights into the origins and diversification of secondary metabolic pathways.

Table 2: Key Enzymes in C7-Cyclitol Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Associated Pathway/Product |

|---|---|---|---|---|

| 2-epi-5-epi-valiolone synthase | EEVS | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone | Acarbose, Validamycin A |

| 2-epi-valiolone synthase | EVS | Sedoheptulose 7-phosphate | 2-epi-valiolone | Aminocyclitols in A. mirum |

| Desmethyl-4-deoxygadusol synthase | DDGS | Sedoheptulose 7-phosphate | 2-desmethyl-4-deoxygadusol | Mycosporine-like amino acids |

| 3-dehydroquinate synthase | DHQS | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 3-dehydroquinate (DHQ) | Shikimate pathway |

Enzymology of Valienone 7 Phosphate Metabolism

ValC: The C7-Cyclitol Kinase Catalyzing Valienone (B1250258) Phosphorylation

ValC is a specialized C7-cyclitol kinase that plays a critical role in the biosynthesis of validamycin A by catalyzing the phosphorylation of valienone. nih.govresearchgate.net This enzymatic step is essential, as it activates valienone for subsequent reactions in the pathway. nih.govnih.gov The inactivation of the valC gene in the producing organism, Streptomyces hygroscopicus, leads to a complete loss of validamycin A production, which can be restored by reintroducing the functional gene. nih.gov

Catalytic Mechanism and ATP Dependence

The phosphorylation of valienone by ValC is an ATP-dependent process. nih.govenzyme-database.org The enzyme facilitates the transfer of a phosphate (B84403) group from ATP to the C-7 hydroxyl group of valienone, yielding valienone 7-phosphate and ADP. enzyme-database.org Like many kinases, ValC possesses a conserved ATP-binding motif, specifically D[ILV]G[GA][T], which is crucial for its catalytic activity. nih.gov The reaction mechanism involves the nucleophilic attack of the C-7 hydroxyl of valienone on the terminal phosphate of ATP, a process facilitated by the specific chemical environment within the enzyme's active site. ebi.ac.uk

Substrate Specificity for Valienone and Validone (B1261251)

ValC exhibits a high degree of substrate specificity, primarily acting on valienone and a related compound, validone. nih.govenzyme-database.org It does not phosphorylate other cyclitols like 2-epi-5-epi-valiolone (B1265091) or 5-epi-valiolone (B1265255), nor does it act on common sugars such as glucose. nih.gov This specificity ensures that the metabolic flux is directed towards the validamycin A biosynthetic pathway. nih.gov The ability of ValC to phosphorylate both valienone and validone suggests two potential routes in the pathway: either a portion of valienone is first reduced to validone before phosphorylation, or valienone is phosphorylated first and then a portion is reduced to validone 7-phosphate. nih.gov

Enzymatic Characterization and Kinetic Parameters of ValC

ValC has been characterized as a C7-cyclitol kinase with a molecular weight of approximately 36.75 kDa. nih.gov Kinetic studies have been conducted to determine the enzyme's efficiency with its primary substrates. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for its substrates and its turnover rate.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | ~36.75 kDa | nih.gov |

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

|---|---|---|---|---|

| Valienone | 0.026 | 7.3 | 286 | nih.gov |

| Validone | 0.026 | 7.3 | 286 | nih.gov |

Downstream Enzymatic Transformations of Valienone 7-Phosphate

Following its formation, valienone 7-phosphate serves as a branch point in the validamycin A pathway, undergoing either reduction or transamination to form the precursors of the final antibiotic structure. nih.govtandfonline.com

Reduction to Valienol 7-Phosphate or 1-epi-Valienol 7-Phosphate (ValN/VldG-catalyzed)

The reduction of the C-1 keto group of valienone 7-phosphate is a critical step leading to the formation of the unsaturated cyclitol moiety. nih.gov This reaction is catalyzed by a dehydrogenase, predicted to be ValN (or its homolog VldG). nih.govnih.gov The product of this reduction can be either valienol 7-phosphate or its epimer, 1-epi-valienol 7-phosphate. nih.gov The stereochemistry of this reduction is significant as it dictates the subsequent coupling reaction. nih.gov

Transamination to Valienamine (B15573) 7-Phosphate (ValM-catalyzed)

In a competing downstream pathway, valienone 7-phosphate undergoes a transamination reaction to form valienamine 7-phosphate. tandfonline.comtandfonline.com This conversion is catalyzed by the enzyme ValM, a putative pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. tandfonline.com This reaction introduces the crucial amino group that characterizes the valienamine moiety, a key component of validamycin A's structure and biological activity. tandfonline.comnih.gov

Phosphomutation to Valienol 1-Phosphate (ValO-catalyzed)

In the intricate biosynthetic pathway of validamycin A, the enzyme ValO is predicted to function as a bifunctional phosphomutase/phosphatase. tandfonline.com Following the reduction of valienone 7-phosphate to valienol 7-phosphate by a ketoreductase (ValN), ValO is thought to catalyze the transfer of the phosphate group from the C7-hydroxyl to the C1-hydroxyl position. tandfonline.com This phosphomutation reaction yields valienol 1-phosphate, a crucial intermediate for the subsequent nucleotidylation step. tandfonline.comtandfonline.com The presence of a gene encoding a protein with homology to phosphohexomutases in the validamycin gene cluster supports the proposed role of ValO in this intramolecular phosphate transfer. nih.gov While direct biochemical evidence for this specific phosphomutase activity of ValO is still developing, its predicted function is a key step in positioning the phosphate group for activation by a nucleotidyltransferase. nih.govnih.gov Interestingly, inactivation of the valO gene did not completely eliminate the production of validamycin A, suggesting that another phosphatase might be able to partially compensate for its function. dokumen.pub

Nucleotidylation of Valienol 1-Phosphate to GDP-Valienol (ValB-catalyzed)

The activation of valienol 1-phosphate is accomplished through a nucleotidylation reaction catalyzed by the enzyme ValB. nih.govresearchgate.net This enzyme, a sugar 1-phosphate nucleotidyltransferase, is essential for validamycin biosynthesis. nih.gov ValB catalyzes the conversion of valienol 1-phosphate into its corresponding nucleoside diphosphate (B83284) derivatives, with a preference for purine-based nucleotidyltriphosphates (NTPs). nih.govresearchgate.net

Biochemical assays have demonstrated that ValB utilizes GTP and ATP more efficiently than pyrimidine-based NTPs like CTP, dTTP, and UTP. nih.govresearchgate.net The reaction requires the presence of divalent metal ions such as Mg²⁺, Mn²⁺, or Co²⁺ for optimal activity. nih.govresearchgate.net The product of this reaction, primarily GDP-valienol, is a key activated intermediate that serves as the donor substrate for the subsequent C-N bond formation. tandfonline.comnih.gov The characterization of ValB represents the first identified unsaturated carbasugar nucleotidyltransferase involved in the biosynthesis of natural products. nih.govresearchgate.net

Table 1: ValB Catalytic Properties

| Feature | Description |

|---|---|

| Enzyme | ValB (VldB) |

| Substrate | Valienol 1-phosphate |

| Product | GDP-valienol (primary), ADP-valienol |

| Preferred Nucleotidyl Donors | GTP, ATP |

| Metal Cofactors | Mg²⁺, Mn²⁺, Co²⁺ |

| EC Number | 2.7.7.- |

Pseudoglycosyltransferase-catalyzed C-N Bond Formation Involving Valienone 7-Phosphate Derivatives (ValL/VldE-catalyzed)

A pivotal step in the assembly of the validoxylamine A core is the formation of a non-glycosidic C-N bond, a reaction catalyzed by the pseudoglycosyltransferase ValL (also known as VldE). tandfonline.comnih.gov This enzyme is homologous to trehalose (B1683222) 6-phosphate synthase (OtsA). tandfonline.comtandfonline.com However, instead of forming a glycosidic bond, ValL catalyzes the condensation of two pseudosugar units: the activated donor, GDP-valienol, and the acceptor, validamine (B1683471) 7-phosphate. uniprot.orgnih.gov The product of this reaction is validoxylamine A 7'-phosphate. nih.govresearchgate.net

The mechanism of this unusual C-N bond formation is of significant interest. It is proposed to proceed via an SNi-like mechanism, where the olefinic moiety of GDP-valienol is crucial for facilitating the reaction. nih.govplos.orgresearchgate.net This reaction results in a net retention of stereochemistry at the anomeric carbon. nih.gov Structural and mechanistic studies of ValL/VldE have provided insights into its substrate specificity and how it differs from its glycosyltransferase homolog, OtsA. nih.govplos.orgnih.gov While OtsA utilizes sugar substrates, ValL/VldE has evolved to recognize and couple non-sugar cyclitol units. nih.govnih.gov Interestingly, recent research has shown that ValL also possesses the unique ability to catalyze C-O bond formation between GDP-valienol and valienol-7-phosphate, demonstrating a degree of catalytic promiscuity. nih.gov

Interplay and Functional Homologies with Other Cyclitol Kinases (e.g., AcbM, VldC)

The phosphorylation of cyclitol intermediates is a critical step in the biosynthesis of aminocyclitol antibiotics like validamycin and acarbose (B1664774). This is carried out by a family of enzymes known as cyclitol kinases. nih.govnih.gov In the validamycin biosynthetic pathway, the kinase ValC (and its close homolog VldC) plays a crucial role. nih.govuniprot.org These enzymes share functional similarities with other cyclitol kinases, such as AcbM from the acarbose biosynthetic pathway, although they exhibit distinct substrate preferences. nih.govnih.gov

Implications for Enzyme Engineering and Biocatalysis

The unique catalytic activities and substrate specificities of enzymes from the valienone 7-phosphate metabolic pathway, such as the cyclitol kinases (ValC), nucleotidyltransferases (ValB), and pseudoglycosyltransferases (ValL/VldE), make them attractive targets for enzyme engineering and biocatalysis. nih.govnih.gov Understanding the structural basis for their distinct functions allows for the rational design and directed evolution of these enzymes to create novel biocatalysts. mdpi.comnih.gov

For instance, the ability of ValL/VldE to catalyze C-N and even C-O bond formation between non-sugar molecules presents opportunities for the chemoenzymatic synthesis of novel compounds. nih.govnih.gov By engineering the substrate specificity of these pseudoglycosyltransferases, it may be possible to generate a diverse range of aminocyclitol analogs with potentially new or improved biological activities. nih.govacs.org

Similarly, the distinct substrate preferences of cyclitol kinases like ValC and AcbM provide a toolkit for the specific phosphorylation of different cyclitol intermediates. nih.govmdpi.com These enzymes could be used in synthetic biology applications to produce valuable phosphorylated cyclitols. tudelft.nl The engineering of these kinases could further expand their substrate scope, enabling the phosphorylation of a wider array of cyclitols for various applications. nih.govnih.gov The development of these biocatalytic tools not only enhances our ability to produce valuable pharmaceuticals and agrochemicals but also deepens our understanding of the evolution of enzyme function. mdpi.comasm.org

Genetic and Molecular Biology of Valienone 7 Phosphate Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for valienone (B1250258) 7-phosphate biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification and detailed characterization of this cluster in producing organisms, primarily Streptomyces hygroscopicus, have been pivotal in elucidating the biosynthetic pathway.

The biosynthetic gene cluster responsible for validamycin A production, referred to as the val cluster, has been identified and sequenced in Streptomyces hygroscopicus var. jinggangensis 5008. nih.govcore.ac.uk A comprehensive analysis of a 45 kb chromosomal region revealed the presence of 16 structural genes potentially involved in the pathway. nih.govcore.ac.uk Subsequent studies involving heterologous expression confirmed that a core set of just eight of these genes is sufficient to direct the synthesis of validamycin A. nih.govcore.ac.uk

Key genes within the cluster have been assigned specific functions in the early steps leading to valienone formation. The biosynthesis is initiated by the enzyme 2-epi-5-epi-valiolone (B1265091) synthase, encoded by the valA gene. nih.govcore.ac.uk This enzyme catalyzes the cyclization of the primary metabolite sedoheptulose (B1238255) 7-phosphate to form the C7-cyclitol core, 2-epi-5-epi-valiolone. nih.govcore.ac.uk Following this, a proposed bifunctional enzyme encoded by valK is thought to perform an epimerization at C-2 and a dehydration step to yield valienone. nih.govcore.ac.uk Another crucial gene, valC, encodes a kinase that phosphorylates an intermediate in the pathway, a step essential for the biosynthesis to proceed. nih.gov The entire val gene cluster has also been successfully amplified within S. hygroscopicus 5008, leading to a significant enhancement in the production of validamycin A. nih.govresearchgate.netproquest.com

Comparative analysis of the val gene cluster with BGCs for other C7N aminocyclitols, such as the acb cluster for the antidiabetic drug acarbose (B1664774), reveals fascinating evolutionary and biochemical divergence. nih.govnih.gov Both pathways commence with the cyclization of sedoheptulose 7-phosphate and share a common intermediate, 2-epi-5-epi-valiolone, which forms the valienamine (B15573) moiety present in both final products. researchgate.net This shared initial step was instrumental in the initial discovery of the val cluster, which was identified using a heterologous probe based on the acbC gene (the valA homolog) from the acarbose pathway. researchgate.net

Despite the shared origins, a key difference lies in the subsequent phosphorylation steps. core.ac.uknih.gov The validamycin pathway involves the kinase ValC, while the acarbose pathway utilizes a homologous kinase, AcbM. nih.govresearchgate.net However, these enzymes exhibit distinct substrate specificities. ValC phosphorylates later intermediates, specifically valienone and validone (B1261251), whereas AcbM acts on the earlier intermediate, 2-epi-5-epi-valiolone. nih.gov This finding confirms the existence of two distinct biosynthetic routes that converge to produce the same critical valienamine pharmacophore. nih.gov

Functional Genomics and Gene Inactivation Studies

To definitively establish the role of individual genes within the val cluster, functional genomics techniques, including targeted gene inactivation and complementation, have been employed. These studies provide concrete evidence for the necessity of specific genes in the biosynthetic pathway.

To confirm that the observed loss of production was solely due to the inactivation of the valC gene, complementation experiments were performed. nih.gov The valC null mutant was transformed with a replicating plasmid carrying a functional, full-length copy of the valC gene. nih.gov This genetic restoration successfully reinstated the production of validamycin A to levels comparable to the wild-type strain. nih.gov The successful complementation provides definitive proof of ValC's function and confirms that no unintended polar effects on downstream genes were responsible for the mutant's phenotype. nih.gov Similar complementation strategies have also been used to verify the essential roles of other genes in the cluster, such as vldA, vldB, and vldC. nih.gov

Heterologous Expression and Recombinant Enzyme Production

Moving the biosynthesis of valienone 7-phosphate and its derivatives into more tractable host organisms offers significant advantages for industrial production and pathway engineering. Heterologous expression of the val gene cluster and recombinant production of its enzymes are key strategies in this endeavor.

The entire validamycin biosynthetic pathway has been successfully reconstituted in a heterologous host. nih.govcore.ac.uk A cosmid containing a 37-kb region of the val cluster from S. hygroscopicus var. limoneus was introduced into Streptomyces lividans, a host that does not naturally produce the antibiotic. nih.gov The engineered S. lividans strain was shown to accumulate validamycin, demonstrating that the cloned gene cluster is complete and functional in a non-native producer. nih.gov Furthermore, a minimal set of eight reassembled genes from the val cluster was also shown to be sufficient to support validamycin synthesis in S. lividans 1326. nih.govcore.ac.uk

Individual enzymes from the pathway have also been produced recombinantly for in vitro characterization. The ValC kinase, for example, was expressed and purified to study its substrate specificity, which revealed its unique activity towards valienone and validone. nih.gov This approach of producing enzymes recombinantly is crucial for detailed biochemical analysis, allowing researchers to precisely determine enzyme function, kinetics, and structure, thereby providing deeper insights into the biosynthetic mechanism. nih.govnih.gov

Bioinformatic Analysis of Valienone 7-Phosphate Related Enzymes

The biosynthesis of valienone 7-phosphate is orchestrated by a series of specialized enzymes encoded within biosynthetic gene clusters found in various bacteria. Bioinformatic analyses of these enzymes have been instrumental in elucidating their evolutionary origins, functional mechanisms, and conserved structural features. Key enzymes in this pathway include a 2-epi-5-epi-valiolone synthase, a kinase, and a phosphatase, which collectively convert a primary metabolite into the phosphorylated valienone core.

Sequence Homology, Conserved Domains, and Phylogenetic Relationships

The enzymes responsible for the synthesis of valienone 7-phosphate share significant sequence homology with enzymes from primary metabolic pathways, suggesting a fascinating evolutionary adaptation for secondary metabolite production.

2-epi-5-epi-valiolone Synthase (e.g., AcbC, ValA):

The initial step in valienone biosynthesis is catalyzed by a 2-epi-5-epi-valiolone synthase, an enzyme that belongs to the sugar phosphate (B84403) cyclase (SPC) superfamily. nih.govnih.gov These enzymes are phylogenetically related to 3-dehydroquinate (B1236863) synthases (DHQS) from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. nih.gov While both DHQS and 2-epi-5-epi-valiolone synthases catalyze cyclization reactions of sugar phosphates, they exhibit distinct substrate specificities. DHQS utilizes 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), whereas 2-epi-5-epi-valiolone synthase acts on sedoheptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate pathway. nih.govnih.gov

Sequence alignments reveal conserved domains and key active site residues that differentiate these enzyme families. For instance, specific amino acid signatures have been identified that are useful for distinguishing between 2-epi-5-epi-valiolone synthases and other related sugar phosphate cyclases like desmethyl-4-deoxygadusol synthase (DDGS). nih.gov

Phylogenetic analysis of the sugar phosphate cyclase superfamily demonstrates a clear evolutionary divergence, with distinct clades for DHQS, 2-epi-5-epi-valiolone synthases, and other related cyclases. nih.gov This suggests that the enzymes for secondary metabolite biosynthesis, such as valienone, likely evolved from ancestral enzymes in primary metabolism through gene duplication and subsequent functional diversification. A maximum likelihood phylogenetic tree can be generated to visualize these relationships, showing distinct clusters for each enzyme family. nih.gov

Valienone 7-Phosphate Kinase and Phosphatase (e.g., AcbU, AcbJ):

Following the formation of 2-epi-5-epi-valiolone, subsequent enzymatic reactions lead to the production of valienone 7-phosphate. While the exact enzymatic sequence can vary between organisms, the biosynthetic gene clusters for related compounds like acarbose provide insights into the likely enzyme classes involved. These clusters contain genes encoding for kinases and phosphatases that act on cyclitol intermediates. For example, in the acarbose biosynthetic pathway, AcbU functions as a valienol-7-phosphate kinase, and AcbJ acts as a valienol-1,7-diphosphate phosphatase. The sequence homology of these enzymes often points to broader enzyme families, such as amino acid kinases or sugar phosphatases, indicating their recruitment and adaptation for the specific chemistry of the valienone pathway.

| Enzyme in Valienone 7-Phosphate Pathway | Homologous Enzyme Family/Superfamily | Conserved Domains/Motifs | Primary Metabolic Pathway of Homologs |

|---|---|---|---|

| 2-epi-5-epi-valiolone Synthase (e.g., AcbC, ValA) | Sugar Phosphate Cyclase (SPC) Superfamily | DHQS-like domain, Metal-binding domain (e.g., Zn2+) | Shikimate Pathway (3-dehydroquinate synthase) |

| Valienone 7-Phosphate Kinase (putative) | Amino acid kinase family | ATP-binding motifs (e.g., Walker A and B) | Amino acid biosynthesis |

| Valienone-related Phosphatase (putative) | Sugar phosphatase family | Conserved phosphatase motifs (e.g., DXDX(T/V)) | Carbohydrate metabolism |

Prediction of Putative Enzyme Functions and Structural Motifs

Bioinformatic tools allow for the prediction of enzyme function and the identification of key structural motifs based on amino acid sequences.

2-epi-5-epi-valiolone Synthase:

Homology modeling of 2-epi-5-epi-valiolone synthases, using the crystal structures of related enzymes like DHQS as templates, has provided significant insights into their three-dimensional structure and catalytic mechanism. These models predict a two-domain architecture, a common feature of the sugar phosphate cyclase superfamily. nih.gov The N-terminal domain is typically involved in binding the NAD+ cofactor, which is essential for the oxidation-reduction steps of the cyclization reaction. The C-terminal domain usually contains the active site, including residues responsible for binding the sedoheptulose 7-phosphate substrate and a catalytic metal ion, often Zn2+ or Co2+. nih.govnih.gov

Key structural motifs predicted in these enzymes include:

A Rossmann fold in the N-terminal domain for NAD+ binding.

A metal-binding site in the C-terminal domain, often characterized by a consensus sequence of histidine and aspartate/glutamate residues that coordinate the metal ion.

Substrate-binding loops that confer specificity for sedoheptulose 7-phosphate over other sugar phosphates. Point mutations in these loop regions have been shown to be critical for distinguishing the catalytic activity of different sedoheptulose 7-phosphate cyclases. nih.gov

Valienone 7-Phosphate Kinase and Phosphatase:

For the putative kinase and phosphatase enzymes, functional predictions are largely based on the presence of characteristic structural motifs associated with their respective enzyme classes.

Putative Kinase (e.g., AcbU): Sequence analysis often reveals the presence of highly conserved ATP-binding motifs, such as the Walker A motif (GxxxxGKT/S) and the Walker B motif (hhhhDE) , where 'h' represents a hydrophobic residue. These motifs are hallmarks of P-loop containing nucleoside triphosphate hydrolases and are essential for binding ATP and Mg2+ for the phosphoryl transfer reaction.

Putative Phosphatase (e.g., AcbJ): These enzymes are predicted to contain conserved active site motifs typical of haloacid dehalogenase (HAD)-like hydrolases or other phosphatase families. A common motif is the DXDX(T/V) motif , where the aspartate residues are involved in coordinating a catalytic magnesium ion and in the nucleophilic attack on the phosphate group.

| Enzyme | Predicted Structural Motifs | Predicted Function |

|---|---|---|

| 2-epi-5-epi-valiolone Synthase | Rossmann fold, Metal-binding site (His/Asp/Glu), Substrate-binding loops | Catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. |

| Valienone 7-Phosphate Kinase (putative) | Walker A and B motifs (ATP-binding) | Phosphorylates a valienone-related intermediate. |

| Valienone-related Phosphatase (putative) | DXDX(T/V) motif (phosphatase active site) | Removes a phosphate group from a phosphorylated valienone intermediate. |

Advanced Analytical and Spectroscopic Characterization of Valienone 7 Phosphate and Its Metabolites

Chromatographic Separation and Purification Techniques

Chromatography is fundamental to isolating Valienone (B1250258) 7-phosphate from enzymatic reactions or synthesis mixtures. A sequential approach using different chromatographic principles is typically employed to achieve high purity.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective preliminary tool to monitor the progress of enzymatic or chemical reactions that produce Valienone 7-phosphate. aga-analytical.com.plijpsr.com This technique involves spotting the reaction mixture, along with the starting material (e.g., valienone) and standards, onto a silica (B1680970) plate. mit.edu A solvent system, or mobile phase, ascends the plate via capillary action, separating the compounds based on their differential partitioning between the stationary phase (silica) and the mobile phase. aga-analytical.com.pl

The progress of the reaction can be visualized by observing the consumption of the starting material and the appearance of a new spot corresponding to the product. mit.edu Due to the addition of a highly polar phosphate (B84403) group, Valienone 7-phosphate is significantly more polar than its precursor, valienone. This results in a lower Retention Factor (Rf) value on the TLC plate. Visualization is typically achieved using non-destructive methods like UV lamps or destructive methods such as chemical staining agents that react with the separated compounds. mit.eduresearchgate.net

Table 1: Typical Parameters for TLC Reaction Monitoring

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel Plate | Provides a polar surface for the separation of compounds based on polarity. |

| Mobile Phase | Mixture of polar and non-polar solvents (e.g., Ethanol:Hexane) | Elutes the compounds up the plate; the ratio is optimized to achieve clear separation. mit.edu |

| Application | Spotting of starting material, reaction mixture, and co-spot | Allows for direct comparison and confirmation of product formation versus reactant consumption. mit.edu |

| Visualization | UV light or chemical stains (e.g., permanganate, iodine) | Renders the separated, often colorless, spots visible for analysis. mit.eduresearchgate.net |

Following confirmation of product formation by TLC, Ion-Exchange Chromatography (IEX) is a primary technique for the preparative isolation of Valienone 7-phosphate. nih.govscispace.com This method separates molecules based on their net charge at a given pH. lcms.cz Since Valienone 7-phosphate possesses a negatively charged phosphate group, it binds strongly to an anion-exchange resin. nih.govelementlabsolutions.com

In a documented purification protocol, the reaction product was applied to a Dowex 1x8 anion-exchange column (Cl⁻ form). nih.gov After washing the column to remove unbound, neutral, or positively charged impurities, the bound compounds were eluted using a salt gradient. Research shows that Valienone 7-phosphate was successfully eluted in the fractions containing 250 mM Sodium Chloride (NaCl), demonstrating the effectiveness of this technique for its isolation. nih.gov

Table 2: Ion-Exchange Chromatography Parameters for Valienone 7-Phosphate Isolation

| Parameter | Value/Description | Source |

| Resin Type | Dowex 1x8 (100-200 mesh) | nih.gov |

| Mode | Anion-Exchange (Cl⁻ form) | nih.gov |

| Elution Buffer | Step-gradient of NaCl (10 mM, 24 mM, 50 mM, 100 mM, 250 mM) in H₂O | nih.gov |

| Product Elution | Fractions corresponding to 250 mM NaCl | nih.gov |

The fractions collected from ion-exchange chromatography contain high concentrations of salt (e.g., NaCl) used for elution, which can interfere with subsequent analyses like mass spectrometry. nih.gov Size Exclusion Chromatography (SEC), also known as gel filtration, is employed to remove these small salt molecules in a process called desalting. nih.govthermofisher.com

This technique separates molecules based on their size. harvardapparatus.com The pooled, salt-containing fractions of Valienone 7-phosphate are passed through a column packed with a porous resin, such as Sephadex G-10. nih.gov Larger molecules like Valienone 7-phosphate cannot enter the pores and are quickly eluted from the column, while the smaller salt ions enter the pores, taking a longer path and eluting later. thermofisher.com This effectively separates the purified product from the elution salts. nih.gov

Table 3: Size Exclusion Chromatography Parameters for Desalting

| Parameter | Value/Description | Source |

| Resin Type | Sephadex G-10 | nih.gov |

| Process | Gel Filtration / Desalting | nih.govthermofisher.com |

| Input | Pooled, lyophilized, and redissolved fractions from IEX | nih.gov |

| Output | Desalted Valienone 7-phosphate | nih.gov |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of Valienone 7-phosphate, providing precise molecular mass data and information about its chemical structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar and thermally fragile molecules like phosphorylated compounds without causing significant degradation. libretexts.org The purified Valienone 7-phosphate sample, dissolved in a suitable solvent, is sprayed through a charged capillary, generating fine, charged droplets. libretexts.org As the solvent evaporates, charged gas-phase ions are produced and directed into the mass analyzer.

For Valienone 7-phosphate, analysis is typically performed in negative-ion mode, which is highly sensitive for detecting anionic species like phosphates. colby.edu ESI-MS analysis of the purified product has shown a major pseudomolecular ion at a mass-to-charge ratio (m/z) of 253. nih.gov This corresponds to the deprotonated molecule [M-H]⁻, confirming the molecular weight of Valienone 7-phosphate to be 254 g/mol . nih.gov

Table 4: ESI-MS Data for Valienone 7-Phosphate

| Parameter | Observation | Inference | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Suitable for polar, phosphorylated compounds. | nih.govcolby.edu |

| Observed Ion | [M-H]⁻ | Deprotonated molecule. | nih.gov |

| Measured m/z | 253 | Corresponds to the mass of the deprotonated molecule. | nih.gov |

| Calculated MW | 254 | Confirms the addition of one phosphate group to valienone (MW ≈ 174). | nih.gov |

While ESI-MS confirms the molecular weight, Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation. nih.gov In an MS/MS experiment, the precursor ion of interest (e.g., the [M-H]⁻ ion of Valienone 7-phosphate at m/z 253) is selectively isolated, subjected to fragmentation, and the resulting product ions are analyzed. thermofisher.com

Table 5: Expected MS/MS Fragmentation for Valienone 7-Phosphate

| Ion Type | Expected m/z | Description |

| Precursor Ion | 253 | [M-H]⁻ ion of Valienone 7-phosphate. |

| Product Ion 1 | 173 | [M-H-HPO₃]⁻, resulting from the neutral loss of HPO₃ (80 Da). |

| Product Ion 2 | 155 | [M-H-H₃PO₄]⁻, resulting from the neutral loss of H₃PO₄ (98 Da). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy has been an indispensable tool for the definitive structural confirmation of valienone 7-phosphate, providing detailed information about its atomic connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of valienone 7-phosphate reveals characteristic signals that have been crucial for its identification. In D₂O, the proton spectrum shows distinct resonances corresponding to the different protons in the cyclitol ring and the exocyclic methylene (B1212753) group. nih.gov A notable observation is the shift of the C-7 methylene proton signal upon phosphorylation. In the precursor, valienone, these protons appear as an AB spin system. However, in valienone 7-phosphate, this signal changes to a doublet at approximately 4.52 ppm with a coupling constant (³JH-7,P) of 7 Hz, indicating phosphorylation at the 7-OH group. nih.gov The other proton signals, including those for H-2, H-3, H-4, and H-6, remain relatively unchanged, further supporting the specific location of the phosphate group. nih.gov

Table 1: ¹H NMR Chemical Shifts for Valienone 7-Phosphate in D₂O nih.gov

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | 4.18 | d | 11 |

| H-3 | 3.69 | dd | 9, 11 |

| H-4 | 4.49 | dd | 2, 9 |

| H-6 | 6.20 | d | 2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides complementary information for the structural elucidation of valienone 7-phosphate. The spectrum displays resonances for all seven carbon atoms of the cyclitol core. The phosphorylation at the C-7 position is supported by the observation of long-range coupling between the phosphorus atom and carbon atoms C-5 and C-6. nih.gov Specifically, a long-range ³JC-5,P coupling of 7.5 Hz is observed. nih.gov The chemical shifts of the carbon atoms provide a complete carbon framework of the molecule. nih.gov

Table 2: ¹³C NMR Chemical Shifts for Valienone 7-Phosphate in D₂O nih.gov

| Carbon | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| C-1 | 200.2 | s |

| C-2 | 76.5 | d |

| C-3 | 77.2 | d |

| C-4 | 72.1 | d |

| C-5 | 164.7 | s (3JC-5,P = 7.5 Hz) |

| C-6 | 121.9 | d |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is a direct method for observing the phosphorus environment within a molecule. huji.ac.il For valienone 7-phosphate, a single resonance in the ³¹P NMR spectrum confirms the presence of one phosphate group. This technique is highly sensitive to the chemical environment of the phosphorus nucleus and can be used to distinguish between different phosphorylated species. nih.govmdpi.com While specific chemical shift values for valienone 7-phosphate are not always detailed in isolation, the presence of a signal in the expected region for a phosphate monoester provides strong evidence for its formation. semanticscholar.org

Two-Dimensional NMR Techniques (e.g., ¹H-³¹P COSY) for Phosphorylation Site Confirmation

To unequivocally confirm the site of phosphorylation, two-dimensional NMR techniques are employed. nih.gov Specifically, ¹H-³¹P Correlation Spectroscopy (COSY) is a powerful experiment that reveals correlations between protons and phosphorus nuclei that are coupled to each other. In the case of valienone 7-phosphate, a strong correlation is observed between the H-7 protons and the phosphorus signal in the ¹H-³¹P COSY spectrum. nih.gov This direct correlation provides compelling evidence that the phosphate group is attached to the C-7 hydroxyl group, thus confirming the structure as valienone 7-phosphate. nih.govscispace.com This technique is particularly valuable as it directly links the phosphate group to a specific position on the carbon skeleton through scalar coupling. nih.gov

Isotopic Labeling Studies for Pathway Elucidation and Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biosynthetic pathway. wikipedia.org By introducing precursors enriched with stable isotopes (e.g., ¹³C, ¹⁸O) or radioisotopes, researchers can follow the incorporation of these labels into downstream metabolites, thereby elucidating the sequence of reactions and the origin of various molecular fragments. wikipedia.orgnih.govnih.govplos.org

In the context of validamycin biosynthesis, feeding experiments with isotopically labeled precursors have been instrumental in identifying key intermediates, including valienone. researchgate.net For instance, studies have shown that 2-epi-5-epi-valiolone (B1265091) is a precursor to valienone. researchgate.netnih.gov The conversion of sedoheptulose (B1238255) 7-phosphate, a primary metabolite from the pentose (B10789219) phosphate pathway, into the C₇-cyclitol core of validamycin has been established through such labeling experiments. researchgate.netresearchgate.net

The use of ¹³C-labeled precursors, followed by NMR analysis of the resulting products, allows for the precise determination of which carbon atoms in the final molecule are derived from the labeled precursor. researchgate.net This approach has been crucial in confirming the biosynthetic pathway leading to valienone 7-phosphate and its subsequent conversion to validamycin A. nih.gov These studies have helped to map out the complex series of epimerization, phosphorylation, and dehydration steps involved in the biosynthesis of this important class of natural products. nih.gov

Metabolic Engineering and Biotechnological Applications

Rational Design and Engineering of Biosynthetic Pathways for Enhanced Production

Rational design of biosynthetic pathways is a cornerstone of metabolic engineering, aiming to optimize the production of a target compound by making well-informed genetic modifications. In the context of Valienone (B1250258) 7-phosphate, which is a key intermediate in the biosynthesis of validamycin, strategies employed for enhancing validamycin production in Streptomyces hygroscopicus serve as a pertinent model.

One of the primary strategies involves the removal of negative regulatory elements that control the expression of the biosynthetic gene cluster. For instance, in Streptomyces hygroscopicus 5008, the deletion of γ-butyrolactone receptor genes, which act as repressors of the validamycin biosynthetic gene cluster, has been shown to significantly increase the production of validamycin. This approach, by eliminating feedback inhibition, allows for a continuous and elevated flux through the pathway, leading to higher titers of the final product. Such a strategy could be directly applied to increase the accumulation of the Valienone 7-phosphate intermediate. By creating a double deletion mutant (ΔshbR1/R3) in S. hygroscopicus 5008, researchers have achieved validamycin titers of 24 g/L, which represents the highest reported capacity to date h1.co.

Furthermore, enhancing the supply of precursors is a critical aspect of rational design. The biosynthesis of Valienone 7-phosphate originates from sedoheptulose (B1238255) 7-phosphate, a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). Therefore, engineering the central carbon metabolism to direct more flux towards the PPP can be a viable strategy. This can be achieved by overexpressing key enzymes of the PPP, such as transketolase and transaldolase, or by deleting genes that divert precursors to competing pathways.

Table 1: Key Genes and Strategies for Rational Design of Valienone 7-Phosphate Biosynthesis

| Gene/Target | Strategy | Rationale | Potential Outcome |

| γ-butyrolactone receptor genes (e.g., shbR1/R3) | Gene Deletion | Removal of transcriptional repressors of the biosynthetic gene cluster. | Increased expression of pathway enzymes and higher product titers. |

| Genes of competing pathways | Gene Deletion | Redirecting precursor flux towards the desired biosynthetic pathway. | Increased availability of precursors for Valienone 7-phosphate synthesis. |

| Key enzymes of the Pentose Phosphate Pathway | Gene Overexpression | Enhancing the supply of the precursor sedoheptulose 7-phosphate. | Increased metabolic flux towards Valienone 7-phosphate. |

| Promoter Engineering | Promoter Replacement | Optimization of the expression levels of key biosynthetic enzymes. | Balanced pathway flux and prevention of intermediate accumulation. |

Strategies for Modulating Valienone 7-Phosphate Metabolic Flux

Metabolic flux analysis is a powerful tool to identify bottlenecks and rate-limiting steps in a biosynthetic pathway. By understanding the flow of metabolites, targeted interventions can be designed to modulate the metabolic flux towards the desired product.

A key strategy to modulate metabolic flux is the optimization of enzyme expression levels. This can be achieved through promoter engineering, where native promoters of the biosynthetic genes are replaced with well-characterized promoters of varying strengths. This allows for a fine-tuning of the expression of each enzyme in the pathway, ensuring a balanced flux and preventing the accumulation of potentially toxic intermediates.

Cofactor engineering is another important strategy. The biosynthesis of Valienone 7-phosphate may involve redox reactions that require cofactors such as NAD(P)H. Ensuring a sufficient supply of these cofactors is crucial for optimal pathway function. This can be achieved by overexpressing enzymes involved in cofactor regeneration or by engineering enzymes to utilize more abundant cofactors. For example, in the production of L-valine, cofactor engineering was used to change the cofactor preference of an enzyme from NADPH to the more readily available NADH, resulting in a significant increase in product titer nih.gov. A similar approach could be explored for the enzymes involved in the Valienone 7-phosphate pathway.

Directed Evolution and Enzyme Improvement for Valienone 7-Phosphate Pathway Enzymes

While rational design relies on existing knowledge of enzyme function and regulation, directed evolution offers a powerful alternative for improving enzyme properties without prior structural or mechanistic information. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved activity, stability, or substrate specificity.

A relevant example is the improvement of the sugar aminotransferase WecE for the synthesis of valienamine (B15573) from valienone. Although not directly acting on Valienone 7-phosphate, this study demonstrates the applicability of directed evolution to a closely related substrate. Through a combination of combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), researchers were able to generate WecE variants with significantly improved thermostability and catalytic activity towards the non-natural substrate valienone. The engineered variants exhibited up to a 20-fold increase in valienamine production compared to the wild-type enzyme.

Table 2: Comparison of Wild-Type and Engineered WecE for Valienamine Production

| Enzyme Variant | Relative Production Increase (fold) | Key Mutations |

| M3 | 20.03 | Not specified |

| M4 | 17.67 | Not specified |

| Wild-Type | 1.00 | - |

Synthetic Biology Approaches for Novel Valienone 7-Phosphate Derivatives and Analogues

Synthetic biology provides a powerful toolkit for the creation of novel molecules with potentially improved or new biological activities. By combining genes from different organisms and constructing novel biosynthetic pathways, it is possible to generate derivatives and analogues of Valienone 7-phosphate that are not found in nature.

One approach is to introduce enzymes with altered substrate specificities into the Valienone 7-phosphate pathway. For example, by using an engineered enzyme that can accept a modified precursor, it may be possible to generate a structurally diverse library of Valienone 7-phosphate analogues. These novel compounds could then be screened for enhanced biological activities.

Furthermore, the concept of precursor-directed biosynthesis can be employed. This involves feeding the producing organism with synthetic analogues of the natural precursors. If the pathway enzymes exhibit a degree of substrate promiscuity, they may incorporate these analogues into the final product, leading to the generation of novel derivatives.

The modular nature of many biosynthetic pathways also allows for a "mix-and-match" approach, where domains or modules from different enzymes are combined to create hybrid enzymes with new functionalities. This could be used to alter the stereochemistry or introduce different functional groups onto the Valienone 7-phosphate scaffold. While the direct application of these synthetic biology strategies to Valienone 7-phosphate has not been extensively reported, the general principles have been successfully applied to the production of a wide range of natural products and their derivatives nih.govmdpi.com.

Q & A

Q. What enzymatic pathways are responsible for the biosynthesis of Valienone 7-phosphate, and how is its phosphorylation site confirmed experimentally?

Valienone 7-phosphate is synthesized via the kinase activity of ValC, which phosphorylates valienone at the C-7 hydroxyl group. The reaction product is purified using Dowex ion-exchange chromatography and desalted via Sephadex G-10. The phosphorylation site is confirmed through 1H-31P COSY NMR, which shows strong correlation between H-7 protons and the phosphorus signal . ESI-MS (m/z 253 [M−H]−) and NMR data (e.g., δC 63.3 for C-7) provide additional structural validation .

Q. What analytical techniques are essential for characterizing Valienone 7-phosphate in vitro?

Key methods include:

- Chromatography : Dowex 1×8 (Cl− form) for ion-exchange separation and Sephadex G-10 for desalting .

- Spectroscopy : 1H NMR (e.g., δH 4.52 for H-7a,b) and 13C NMR (e.g., δC 164.7 for C-5) to confirm stereochemistry and phosphorylation .

- Mass spectrometry : ESI-MS to verify molecular weight and purity .

Q. How does Valienone 7-phosphate function as a precursor in validamycin biosynthesis?

Valienone 7-phosphate is a key intermediate in validamycin A biosynthesis. It undergoes nucleotide diphosphate (NDP) activation via ValB to form GDP-valienol, which condenses with validamine 7-phosphate through ValL (VldE) to produce validoxylamine A 7′-phosphate . This step is critical for forming the antifungal agent’s pseudosugar backbone .

Advanced Research Questions

Q. How do researchers resolve contradictions in stereochemical assignments during Valienone 7-phosphate biosynthesis?

Discrepancies in stereochemical outcomes (e.g., C-2/C-3 configurations) are addressed using 1H-31P COSY NMR to track phosphorylation sites and TLC-coupled enzyme assays to monitor intermediate conversion (e.g., ValD’s role in epimerizing 2-epi-5-epi-valiolone) . Comparative studies with isotopically labeled substrates further clarify reaction mechanisms .

Q. What experimental strategies identify alternative biosynthetic pathways for Valienone 7-phosphate in non-model organisms?

Genome mining for DHQS-like sugar phosphate cyclases (e.g., in Actinosynnema mirum) and heterologous expression of candidate enzymes (e.g., ValA, ValC) are used to trace pathway divergence. Biochemical assays with substrates like sedoheptulose 7-phosphate and 13C-labeled intermediates reveal alternative products like 2-epi-valiolone .

Q. How do researchers address incomplete or conflicting data on Valienone 7-phosphate’s downstream modifications?

For unresolved steps (e.g., phosphate transfer from C-7 to C-1 in validoxylamine formation), gene knockout studies (e.g., valN deletion) and isotopic tracing (31P NMR) are employed. Contradictions in enzyme specificity (e.g., ValK vs. ValO) are resolved via comparative kinetics and structural modeling .

Q. What methodologies validate the evolutionary divergence of Valienone 7-phosphate-related enzymes across species?

Phylogenetic analysis of DHQS-like cyclases and site-directed mutagenesis (e.g., conserved His/Glu residues in ValA) identify catalytic determinants. Enzyme assays with non-native substrates (e.g., ido-heptulose 7-phosphate) test functional plasticity, revealing evolutionary adaptations .

Methodological Guidelines

Q. How to design experiments for isolating Valienone 7-phosphate from complex reaction mixtures?

- Step 1 : Terminate enzymatic reactions (e.g., ValC kinase assays) using heat inactivation or protease treatment .

- Step 2 : Purify via sequential Dowex 1×8 (Cl−) elution (250 mM NaCl fraction) and Sephadex G-10 desalting .

- Step 3 : Confirm purity via TLC (Rf comparison) and NMR (absence of impurity peaks at δH 6.20 for H-6) .

Q. How to optimize enzyme activity assays for ValC kinase?

Q. How to trace Valienone 7-phosphate flux in metabolomic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.